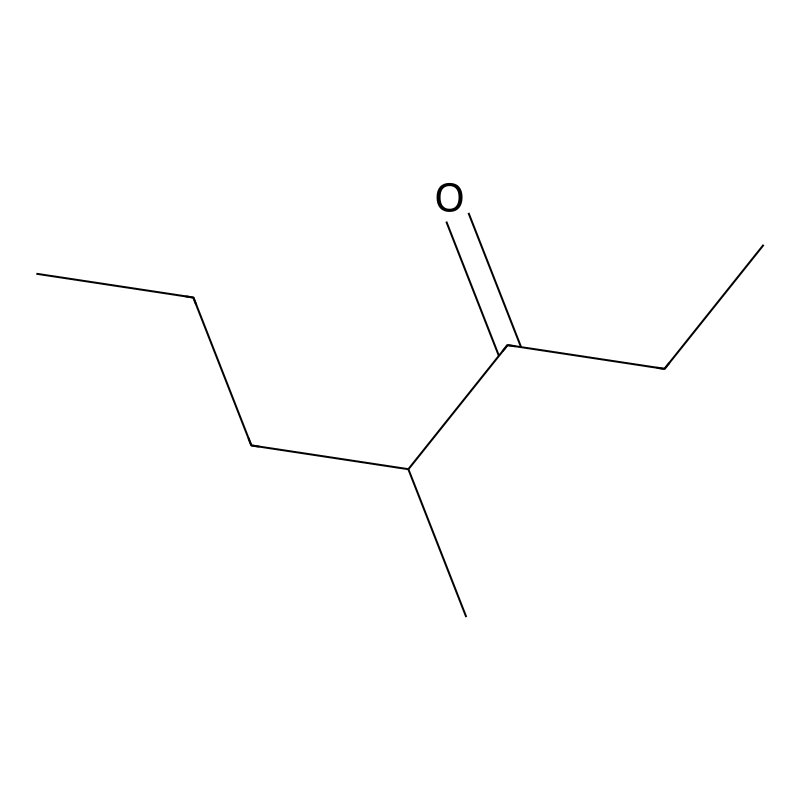4-Methyl-3-heptanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As a Natural Product:
-Methyl-3-heptanone is a naturally occurring compound found in various insects, including:
- Harvestmen (Leiobunum townsendi) PubChem:
- Harvester ants (Pogonomyrmex rugosus) PubChem:
- Ants (Leptogenys diminuta) PubChem:
Researchers are investigating the ecological significance of 4-Methyl-3-heptanone in these insects. It's suspected to play a role in:
- Chemical communication: Some studies suggest it might function as an alarm pheromone, alerting other individuals to potential threats [Source needed].
As a Flavoring Agent:
-Methyl-3-heptanone possesses a characteristic odor and has been identified as a contributing flavor compound in various food items, including:
- Blue cheese [Source needed]
- Coffee [Source needed]
- Fruits (such as raspberries and strawberries) [Source needed]
4-Methyl-3-heptanone, with the chemical formula C₈H₁₆O, is a medium-chain dialkyl ketone characterized by a linear carbon chain of eight carbons. The ketone group is situated at the third carbon, while a methyl group is attached to the fourth carbon. This structural arrangement makes it a polar molecule, contributing to its distinctive properties and reactivity. It is commonly found in various natural sources, particularly in the secretions of certain insects, where it serves ecological roles such as pheromone signaling and flavoring in food products .
- Oxidation: Ketones can be oxidized to form enones or carboxylic acids depending on the reaction conditions. For instance, 4-methyl-3-heptanone can be oxidized to produce 4-methyl-3-heptenoic acid under strong oxidizing conditions.
- Reduction: It can be reduced to form secondary alcohols. For example, using lithium aluminum hydride as a reducing agent converts 4-methyl-3-heptanone into 4-methyl-3-heptanol .
- Condensation: 4-Methyl-3-heptanone can participate in aldol condensation reactions, leading to larger carbon skeletons through the formation of β-hydroxy ketones .
Research indicates that 4-methyl-3-heptanone plays significant biological roles, particularly in the insect kingdom. It has been identified as a key component in the pheromonal communication of various ant species, such as Pogonomyrmex barbatus and Atta sexdens. Its presence in these species suggests it may influence mating behaviors and territory marking . Additionally, this compound has been noted for its characteristic odor, which contributes to its function as a flavoring agent in food products .
Several synthesis methods for 4-methyl-3-heptanone have been documented:
- Grignard Reaction: A common laboratory method involves the reaction of propanal with 2-bromopentane followed by oxidation. This two-step process yields 4-methyl-3-heptanone efficiently .
- Ozonolysis: Another synthetic route includes ozonolysis of alkenes followed by hydrolysis, which can yield 4-methyl-3-heptanone from suitable precursors .
- Dichromate Oxidation: The oxidation of 4-methyl-3-heptanol using sodium dichromate in an acidic medium is also a well-established method for producing this ketone .
4-Methyl-3-heptanone has several practical applications:
- Flavoring Agent: It is used in food products for its pleasant aroma and flavor profile.
- Pheromone Research: Its role as a pheromone component makes it significant in entomological studies and pest control strategies.
- Chemical Intermediate: As a ketone, it serves as an important intermediate in organic synthesis for producing other chemical compounds .
Studies have shown that 4-methyl-3-heptanone interacts with various biological systems:
- In ants, it is involved in chemical communication and may influence social behaviors among colonies.
- Research on its ecological significance highlights its potential role in attracting mates or deterring competitors through scent signaling .
Several compounds share structural similarities with 4-methyl-3-heptanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 3-Heptanone | C₇H₁₄O | A straight-chain ketone without methyl substitution |
| 2-Pentanone | C₅H₁₀O | Shorter chain length; less complex aroma profile |
| 4-Octanone | C₈H₁₈O | Longer carbon chain; different odor characteristics |
| 2-Heptanone | C₇H₁₄O | Similar chain length but with different functional groups |
The uniqueness of 4-methyl-3-heptanone lies primarily in its specific position of the methyl group and its biological activity related to pheromonal signaling, which distinguishes it from other similar ketones that may not exhibit such properties .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








